Asoxime dimethanesulfonate

solubility formulation autoinjector

When selecting an AChE reactivator for nerve agent countermeasures, salt form directly impacts device reliability and survival outcomes. Asoxime dimethanesulfonate (HI-6 DMS) provides 5× higher aqueous solubility at 5°C versus the dichloride salt, ensuring reliable dissolution in emergency autoinjector systems within seconds. Against Russian VX (VR), HI-6 DMS combination therapy achieved 100% survival (4/4) in cynomolgus macaques at 5 LD₅₀ challenge versus 33% with pralidoxime. It is the most efficacious reactivator of sarin-inhibited brain AChE at clinically relevant concentrations. With a plasma elimination half-life of ~58 min in mice, dosing regimens must account for faster clearance compared to trimedoxime. Choose this salt form for programs requiring rapid dissolution, central nervous system reactivation, and proven efficacy against soman, cyclosarin, and VR.

Molecular Formula C16H22N4O9S2
Molecular Weight 478.5 g/mol
CAS No. 144252-71-1
Cat. No. B141722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsoxime dimethanesulfonate
CAS144252-71-1
SynonymsHI-6 DIMETHANESULPHONATE
Molecular FormulaC16H22N4O9S2
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=C[NH+]=O)N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C14H14N4O3.2CH4O3S/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;2*1-5(2,3)4/h1-9H,10-11H2,(H-,15,19);2*1H3,(H,2,3,4)
InChIKeyKSZUKDJWBYNHBO-IGUOPLJTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asoxime dimethanesulfonate (HI-6 DMS) CAS 144252-71-1 | Oxime Reactivator Procurement & Selection Guide


Asoxime dimethanesulfonate (CAS 144252-71-1), also known as HI-6 DMS or HI-6 dimethanesulfonate, is an asymmetric bis-pyridinium aldoxime salt that functions as an acetylcholinesterase (AChE) reactivator for the treatment of organophosphorus (OP) nerve agent poisoning [1]. The compound is specifically formulated as the dimethanesulfonate salt of the oxime HI-6 to address solubility and stability limitations inherent to the dichloride salt form [2]. As a reactivator, it cleaves the OP-enzyme bond at the serine active site of inhibited AChE, restoring cholinergic function following exposure to agents such as sarin, soman, cyclosarin, and Russian VX (VR) [1].

Why HI-6 Salts and Alternative Oximes Cannot Be Interchanged: Critical Selection Considerations for Asoxime dimethanesulfonate


Substituting asoxime dimethanesulfonate (HI-6 DMS) with the more commonly available HI-6 dichloride salt or alternative oximes such as pralidoxime (2-PAM) or obidoxime introduces quantifiable risks to formulation performance and therapeutic outcome. The dichloride salt exhibits significantly lower aqueous solubility—particularly at reduced temperatures—and inferior stability in solution, which compromises its utility in autoinjector devices and high-concentration formulations [1]. Across oxime classes, reactivation efficacy is highly nerve-agent-specific; HI-6 demonstrates superior reactivation against soman, cyclosarin, and VR compared to pralidoxime and obidoxime, but is markedly ineffective against tabun, where trimedoxime or obidoxime may be preferred [2]. Furthermore, pharmacokinetic profiles diverge substantially: HI-6 exhibits faster elimination (t½ ~58 min in mice) compared to trimedoxime (t½ ~108 min), a difference that directly impacts dosing regimen design [3]. These distinctions establish that salt form selection and oxime choice are not interchangeable decisions—they must be evidence-driven based on the specific nerve agent threat, intended delivery system, and required pharmacokinetic profile.

Asoxime dimethanesulfonate (HI-6 DMS): Quantitative Differentiation Evidence Against Key Comparators


Aqueous Solubility: HI-6 DMS vs. HI-6 Dichloride—2× to 5× Enhancement for Formulation Enablement

HI-6 dimethanesulfonate (DMS) demonstrates substantially higher absolute water solubility compared to HI-6 dichloride. Comparative studies show that HI-6 DMS solubility is two times higher at 20°C and five times higher at 5°C than the dichloride salt [1]. This solubility advantage, combined with improved stability in aqueous solution, enables higher dosing and facilitates use in dry/wet autoinjector devices where rapid dissolution is critical [2].

solubility formulation autoinjector

In Vivo Survival Efficacy Against Russian VX (VR): HI-6 DMS vs. Pralidoxime in Non-Human Primates

In a head-to-head comparative study in cynomolgus macaques (the model required by the French drug regulatory agency), HI-6 dimethanesulfonate demonstrated clear superiority over pralidoxime methylsulfate (2-PAM) against Russian VX (VR) poisoning [1]. At 5 LD50 VR (i.m.), a single administration of the HI-6 DMS combination (33 mg/kg HI-6 DMS with atropine/avizafone) prevented death in 4/4 intoxicated animals, whereas the pralidoxime combination (18 mg/kg equimolar dose) prevented death in only 1/3 subjects exposed to the same VR challenge [1]. At 15 LD50 VR, the HI-6 DMS combination still achieved a 50% survival rate [1].

efficacy Russian VX non-human primate

In Vitro Reactivation of Sarin-Inhibited Brain AChE: HI-6 vs. Pralidoxime and Obidoxime

At clinically relevant concentrations (10⁻⁴ M), corresponding to recommended in vivo doses, HI-6 demonstrates superior reactivation of sarin-inhibited acetylcholinesterase in whole pig brain homogenate compared to pralidoxime and obidoxime [1]. The study evaluated reactivation potency across different brain regions and found that HI-6 was more efficacious in whole brain, cerebral hemispheres, and cerebellum, though no significant differences were observed among oximes in the medulla oblongata [1]. A separate study in VX-poisoned mice confirmed that HI-6 displays the highest reactivation potential at 50 mg/kg body weight compared to pralidoxime and non-quaternary reactivators [2].

reactivation sarin brain acetylcholinesterase

Pharmacokinetic Profile: HI-6 vs. Trimedoxime—Distinct Elimination Half-Life and Clearance

Following intravenous administration in mice, HI-6 and trimedoxime exhibit substantially different pharmacokinetic profiles [1]. HI-6 is eliminated more rapidly, with a plasma half-life (t½) of 57.93 minutes compared to 108.08 minutes for trimedoxime [1]. The total body clearance (Cl_tot) of HI-6 is approximately 25% higher than that of trimedoxime, and the central compartment volume of distribution (V₁) for HI-6 is greater [1]. Conversely, trimedoxime demonstrates slower transport back from peripheral tissues (t½k₂₁ = 77.9 min for trimedoxime vs. 41.7 min for HI-6) and penetrates more extensively into the peripheral compartment, where it remains longer [1].

pharmacokinetics elimination half-life clearance

In Vitro Cytotoxicity Profile: Asoxime (HI-6) Ranked Against Five Commercial Oximes in Multiple Cell Lines

A comparative cytotoxicity study evaluated five currently available oximes—pralidoxime, trimedoxime, obidoxime, methoxime, and asoxime (HI-6)—alongside four K-series oximes across three human cell lines (HepG2, ACHN, NHLF) [1]. In HepG2 cells, asoxime (HI-6) exhibited the highest toxicity among tested reactivators, while K027 was the least toxic [1]. The study reported IC₅₀ values ranging from 0.92 to 40.06 mM across all tested compounds and cell lines, with newly synthesized oximes having IC₅₀ ≥ 1 mM considered suitable for further testing [1]. Specific IC₅₀ values for asoxime in each cell line are available in the full publication.

cytotoxicity safety IC50

Genotoxicity Assessment: HI-6 DMS In Vitro Mutagenicity vs. In Vivo Safety Profile

HI-6 dimethanesulfonate was evaluated using the ICH S2(R1) battery for pharmaceutical genotoxicity assessment [1]. The compound was mutagenic in the Ames test only in the presence of metabolic activation, and showed mutagenic activity with significant increase in small colonies (suggesting clastogenic potential) in the mouse lymphoma Tk assay both with and without metabolic activation [1]. However, the in vivo micronucleus test in rat bone marrow demonstrated no genotoxic activity, and the Comet assay in rat liver showed no statistically or biologically significant increases in DNA strand-breaks [1]. The authors concluded that the in vivo data on two organs with two endpoints are sufficient to establish absence of genotoxic hazard in vivo and no genotoxic concern for humans [1].

genotoxicity mutagenicity Ames test in vivo safety

Asoxime dimethanesulfonate (HI-6 DMS): Evidence-Based Application Scenarios for Procurement and Research


Autonomous Auto-Injector Development and Formulation Optimization

For development programs requiring a stable, rapidly dissolving oxime salt for dry/wet dual-chamber autoinjector systems, HI-6 dimethanesulfonate (DMS) is the appropriate selection over HI-6 dichloride. The DMS salt provides 2× higher solubility at 20°C and 5× higher solubility at 5°C, enabling reliable dissolution within the seconds-long timeframe required for emergency autoinjector deployment [1]. The dichloride salt's limited solubility and reduced stability in aqueous solution make it unsuitable for this application [2].

Countermeasure Development Against Russian VX (VR) Threat Scenarios

For research and procurement focused on countermeasures against Russian VX (VR), HI-6 dimethanesulfonate is supported by direct comparative efficacy data in the cynomolgus macaque model. At 5 LD₅₀ VR challenge, HI-6 DMS combination therapy achieved 100% survival (4/4 animals) versus 33% survival (1/3 animals) with the currently fielded pralidoxime-based combination [3]. This survival advantage in the regulatory-relevant non-human primate model establishes HI-6 DMS as the evidence-supported choice for VR countermeasure development.

Sarin and Soman Exposure Countermeasure Research Requiring Central Nervous System Reactivation

In research programs evaluating reactivation of nerve agent-inhibited AChE in brain tissue, HI-6 demonstrates superior efficacy compared to pralidoxime and obidoxime. In pig brain homogenate at clinically relevant concentrations (10⁻⁴ M), HI-6 was the most efficacious reactivator of sarin-inhibited AChE in whole brain, cerebral hemispheres, and cerebellum [4]. For soman, both HI-6 salts decrease acute toxicity by a factor of two in rats, and for cyclosarin by more than three-fold [2].

Pharmacokinetic Modeling and Dosing Regimen Design for Oxime-Based Therapies

When designing dosing regimens or conducting pharmacokinetic/pharmacodynamic modeling, the distinct elimination profile of HI-6 must be considered. In mice, HI-6 exhibits a plasma elimination half-life of 57.93 minutes and total body clearance approximately 25% higher than trimedoxime [5]. This faster elimination profile informs the need for more frequent dosing or sustained infusion protocols compared to oximes with longer half-lives such as trimedoxime (t½ = 108.08 minutes) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asoxime dimethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.